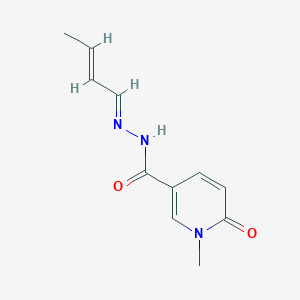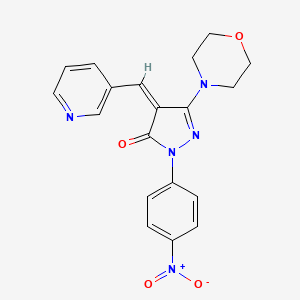![molecular formula C18H18N2O2 B3858830 1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3858830.png)
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione
Descripción general
Descripción
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C18H18N2O2 It is known for its unique structure, which includes a pyrrolidine-2,5-dione core substituted with 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 4-methylphenylamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It is investigated for its effects on enzymes, receptors, and cellular pathways.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Preclinical studies evaluate its efficacy and safety in various disease models.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it valuable in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators. Additionally, the compound may interact with signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methylphenyl)pyrrolidine-2,5-dione: This compound lacks the amino group present in this compound, resulting in different chemical and biological properties.
3-(4-Methylphenylamino)pyrrolidine-2,5-dione: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and interactions with biological targets.
1-(4-Methylphenyl)-3-[(4-chlorophenyl)amino]pyrrolidine-2,5-dione: The presence of a chlorine atom instead of a methyl group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
3-(4-methylanilino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-7-14(8-4-12)19-16-11-17(21)20(18(16)22)15-9-5-13(2)6-10-15/h3-10,16,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBJMLEALQKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-benzyl-N'-[(2,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858751.png)
![2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B3858762.png)
![ethyl N-[(3-{[(2-thienylsulfonyl)amino]methyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B3858779.png)

![2-[(2E)-2-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3858797.png)
![3-(4-biphenylyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858798.png)

![N-isobutyl-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B3858804.png)
![4-amino-N'-[2-(4-morpholinyl)-2-oxoethoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858806.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3858818.png)


![1-benzyl-4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858853.png)
